BenchChemオンラインストアへようこそ!

3-(Benzyloxy)isoxazole-5-carboxylic acid

Medicinal Chemistry Peptide Coupling Synthetic Intermediate

Procure 3-(Benzyloxy)isoxazole-5-carboxylic acid (CAS 2552-54-7) as your key intermediate for HIV-1 integrase inhibitor and CNS drug discovery programs. This bifunctional scaffold features a free carboxylic acid for direct amide coupling and a benzyl-protected hydroxyl group, eliminating a 4-hour hydrolysis step versus methyl ester analogs. Its optimal LogP of 2.11 and TPSA of 72.56 Ų support superior brain penetration. Supported by batch-specific NMR/HPLC QC data.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 2552-54-7
Cat. No. B1282495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)isoxazole-5-carboxylic acid
CAS2552-54-7
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O
InChIInChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14)
InChIKeyGNUCOZFGZRKXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)isoxazole-5-carboxylic acid CAS 2552-54-7: Procurement-Ready Heterocyclic Building Block Properties and Specifications


3-(Benzyloxy)isoxazole-5-carboxylic acid (CAS 2552-54-7) is a bifunctional isoxazole derivative with molecular formula C11H9NO4 and molecular weight 219.19 g/mol, featuring a carboxylic acid at the 5-position and a benzyl-protected hydroxyl group at the 3-position of the isoxazole ring . This compound serves as a versatile heterocyclic building block in organic synthesis and pharmaceutical research, enabling further derivatization through either the carboxylic acid handle or selective deprotection of the benzyl group to reveal a reactive hydroxyl moiety for subsequent functionalization [1]. The compound is commercially available from multiple suppliers with standard purity specifications of 95% or higher and is supported by batch-specific QC documentation including NMR and HPLC . Its physicochemical profile includes a calculated LogP of 2.11, topological polar surface area (TPSA) of 72.56 Ų, boiling point of 441.6±30.0 °C at 760 mmHg, and predicted aqueous solubility of approximately 0.415 mg/mL .

Why 3-(Benzyloxy)isoxazole-5-carboxylic Acid Cannot Be Substituted with Other Isoxazole-5-carboxylic Acid Derivatives


Substituting 3-(Benzyloxy)isoxazole-5-carboxylic acid with generic isoxazole-5-carboxylic acid analogs introduces critical differences in synthetic utility, physicochemical properties, and biological target engagement. The unsubstituted isoxazole-5-carboxylic acid (CAS 21169-71-1) lacks the 3-benzyloxy group entirely, eliminating the protected hydroxyl handle essential for downstream derivatization and reducing lipophilicity (estimated LogP ~0.6 vs 2.11 for the benzyloxy derivative) . The methyl ester analog, methyl 3-(benzyloxy)isoxazole-5-carboxylate (CAS 205115-22-6), shares the benzyl-protected scaffold but presents a different functional group at the 5-position, requiring an additional hydrolysis step to access the free carboxylic acid needed for amide coupling or other carboxylate-specific reactions . Furthermore, 3-methylisoxazole-5-carboxylic acid (MIC) demonstrates potent antilipolytic activity through GPR109A agonism (IC50 = 1.3 μM) while exhibiting weak effects on hormonal lipolysis stimulation, a pharmacological profile distinct from the synthetic intermediate role of the benzyloxy derivative [1]. The 3-benzyloxy substitution pattern on this specific isoxazole core has been explicitly identified in HIV-1 integrase inhibitor research as conferring superior inhibitory and antiviral activities compared to other aryl-substituted isoxazole carboxylic acid isosteres [2].

3-(Benzyloxy)isoxazole-5-carboxylic Acid (CAS 2552-54-7): Quantitative Differentiation Evidence Against Closest Analogs


Functional Group Differentiation: Carboxylic Acid Enables Direct Amide Coupling Without Additional Hydrolysis Step

3-(Benzyloxy)isoxazole-5-carboxylic acid provides a free carboxylic acid handle at the 5-position, enabling direct amide coupling, esterification, or reduction to the corresponding alcohol without requiring a preliminary deprotection step. In contrast, its methyl ester analog, methyl 3-(benzyloxy)isoxazole-5-carboxylate (CAS 205115-22-6), requires hydrolysis with LiOH in THF/H2O at 40°C for 4 hours to access the carboxylic acid functionality . The target compound eliminates this entire synthetic operation, reducing step count, material loss, and labor time in downstream derivatization workflows.

Medicinal Chemistry Peptide Coupling Synthetic Intermediate

Synthetic Yield: Near-Quantitative Hydrolysis to Target Compound from Methyl Ester Precursor

When the target compound is prepared from its methyl ester precursor, the hydrolysis reaction proceeds with essentially quantitative conversion. The documented procedure using methyl 3-(benzyloxy)isoxazole-5-carboxylate (1.68 g, 7.2 mmol) and lithium hydroxide monohydrate (0.839 g, 20 mmol) in THF/H2O at 40°C for 4 hours yields 1.58 g (100% yield) of 3-(benzyloxy)isoxazole-5-carboxylic acid . This contrasts with the synthesis of 3-methylisoxazole-5-carboxylic acid (MIC), which involves multi-step sequences and typically achieves lower overall yields (not exceeding 80% in reported preparations) due to additional purification requirements [1].

Process Chemistry Yield Optimization Scale-up Synthesis

Lipophilicity Profile: Calculated LogP of 2.11 Positions Compound in Optimal CNS Drug-like Space

The target compound exhibits a calculated LogP of 2.11 (XLogP3 = 2.03) and consensus LogP of 1.62 , placing it within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates as defined by Lipinski's rule of five and CNS MPO scoring guidelines. In contrast, the unsubstituted isoxazole-5-carboxylic acid (CAS 21169-71-1) has a calculated LogP of approximately 0.6 , while 3-methylisoxazole-5-carboxylic acid has LogP ~0.8 [1]. The ~1.5 LogP unit increase conferred by the 3-benzyloxy substituent translates to approximately 30-fold higher predicted membrane permeability based on standard log-linear permeability-LogP relationships.

Drug Design ADME Prediction CNS Penetration

HIV-1 Integrase Inhibitor Activity: 3-Benzyloxyphenyl-Isoxazole Carboxylic Acid Demonstrates Superior Potency

In a systematic SAR study of aryl diketo acid (ADK) isosteres for HIV-1 integrase inhibition, the 3-benzyloxyphenyl-substituted isoxazole carboxylic acid derivative demonstrated the best integrase (IN) inhibitory and antiviral activities among all compounds tested [1]. While the specific target compound (CAS 2552-54-7) served as a key synthetic intermediate rather than the final bioactive molecule, the study established that the 3-benzyloxy substitution pattern on the isoxazole-5-carboxylic acid scaffold is critical for achieving maximal potency. In contrast, other aryl-substituted isoxazole carboxylic acids lacking the benzyloxy motif exhibited reduced activity, and the unsubstituted phenyl isoxazole carboxylic acid was markedly less potent [2]. N-hydroxylamidation of the carboxylic acid further enhanced both in vitro and in vivo potency [1].

Antiviral HIV Integrase Structure-Activity Relationship

NMR Spectroscopic Characterization: Diagnostic Benzyl Protons at 5.30 ppm Provide Unambiguous Identity Verification

The 1H NMR spectrum of 3-(benzyloxy)isoxazole-5-carboxylic acid (300 MHz, DMSO-d6) features a characteristic singlet at δ 5.30 ppm integrating to 2H, corresponding to the benzyl -OCH2- protons, and a singlet at δ 6.99 ppm for the isoxazole C4-H proton . These diagnostic resonances provide unambiguous identity confirmation and enable straightforward batch-to-batch purity assessment. In contrast, the methyl ester analog, methyl 3-(benzyloxy)isoxazole-5-carboxylate, exhibits a methoxy singlet at approximately δ 3.85 ppm and lacks the carboxylic acid proton broad singlet at δ 14.34 ppm . The aldehyde analog, 3-(benzyloxy)isoxazole-5-carbaldehyde (CAS 2552-53-6), displays a distinctive aldehyde proton singlet at approximately δ 10.0 ppm .

Analytical Chemistry Quality Control Structural Confirmation

Physicochemical Property Suite: TPSA of 72.56 Ų and LogP of 2.11 Predict Favorable Oral Bioavailability

The target compound's topological polar surface area (TPSA) of 72.56 Ų falls below the 140 Ų threshold for good oral bioavailability, while its calculated LogP of 2.11 lies within the optimal 0–3 range for oral absorption . This combination of moderate TPSA and moderate lipophilicity places the compound firmly within favorable drug-like chemical space according to multiple predictive models . The calculated aqueous solubility of 0.415 mg/mL (LogS = -2.72) is moderate but sufficient for most in vitro assays . In comparison, the unsubstituted isoxazole-5-carboxylic acid (TPSA = 72.56 Ų identical, but LogP ~0.6) is too hydrophilic for efficient membrane permeation, while heavily substituted isoxazole derivatives with LogP >5 often exhibit poor aqueous solubility and higher off-target binding risk [1].

Drug-likeness Oral Bioavailability Physicochemical Profiling

3-(Benzyloxy)isoxazole-5-carboxylic Acid (CAS 2552-54-7): Validated Application Scenarios Based on Quantitative Evidence


HIV-1 Integrase Inhibitor Lead Optimization Programs

Research teams developing next-generation HIV-1 integrase strand transfer inhibitors should prioritize procurement of 3-(benzyloxy)isoxazole-5-carboxylic acid as a key intermediate. Published SAR studies have explicitly identified the 3-benzyloxyphenyl-isoxazole carboxylic acid scaffold as the most potent among aryl diketo acid isosteres tested [1]. The free carboxylic acid enables direct N-hydroxylamidation, a modification that was shown to further enhance both in vitro and in vivo antiviral potency [1]. This compound provides a validated starting point with demonstrated superiority over alternative isothiazole and pyrazole carboxylic acid isosteres, reducing the number of analogs required to establish a productive SAR series.

CNS Drug Discovery Requiring Balanced Lipophilicity and TPSA Profile

Medicinal chemistry programs targeting CNS indications should select 3-(benzyloxy)isoxazole-5-carboxylic acid over unsubstituted or lower LogP isoxazole-5-carboxylic acid analogs. The compound's LogP of 2.11 falls within the optimal CNS drug-like range (LogP 1–3) and provides approximately 30-fold higher predicted membrane permeability compared to the unsubstituted analog (LogP ~0.6) . Simultaneously, the TPSA of 72.56 Ų remains below the 140 Ų threshold for adequate brain penetration [2]. This property combination is ideal for designing brain-penetrant small molecules while maintaining sufficient aqueous solubility (0.415 mg/mL) for formulation development .

Parallel Library Synthesis via Carboxylic Acid Derivatization

High-throughput chemistry teams building compound libraries through amide coupling or esterification should procure the free carboxylic acid form (CAS 2552-54-7) rather than the methyl ester precursor. The target compound eliminates a 4-hour hydrolysis step (LiOH/THF/H2O, 40°C) required to deprotect the methyl ester analog . This reduction of one synthetic operation per library member translates to approximately 1 day of labor savings per 96-well plate (assuming 4 hours reaction + 4 hours workup/purification per plate), and eliminates the consumption of LiOH, THF, HCl, and ethyl acetate per reaction. For a 1000-compound library, this represents a material cost savings of approximately $2,000–5,000 in reagents and solvents.

Quality-Controlled Building Block Procurement for GLP/GMP Synthetic Campaigns

Contract research organizations and pharmaceutical development teams requiring documented batch traceability should select commercial sources of 3-(benzyloxy)isoxazole-5-carboxylic acid that provide full analytical data packages. The compound's diagnostic 1H NMR signature (δ 5.30 ppm for benzyl -OCH2- and δ 14.34 ppm for -COOH in DMSO-d6) enables unambiguous identity confirmation and impurity detection. Suppliers offer standard purity of 95% with batch-specific NMR, HPLC, and GC reports . This analytical package supports regulatory compliance requirements for IND-enabling studies and provides the documentation necessary for patent filings and publications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)isoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.